molecular formula C16H26N4O2 B8281752 tert-Butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate

tert-Butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate

Cat. No. B8281752
M. Wt: 306.40 g/mol
InChI Key: ZOQFZGDQNTUMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680159B2

Procedure details

Trifluoroacetic acid (2 ml) was added at 0° C. to a solution of tert-butyl methyl(1-(6-methylpyrazin-2-yl)piperidin-4-yl)carbamate (250 mg, 0.816 mmol, 1 eq) in dichloromethane (10 ml) and the reaction mixture was stirred for 2 h at room temperature. Concentration under reduced pressure was then carried out. The crude product so obtained was used in the next stage without being purified further.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][N:9]([CH:17]1[CH2:22][CH2:21][N:20]([C:23]2[CH:28]=[N:27][CH:26]=[C:25]([CH3:29])[N:24]=2)[CH2:19][CH2:18]1)C(=O)OC(C)(C)C>ClCCl>[CH3:8][NH:9][CH:17]1[CH2:18][CH2:19][N:20]([C:23]2[CH:28]=[N:27][CH:26]=[C:25]([CH3:29])[N:24]=2)[CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
250 mg
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1CCN(CC1)C1=NC(=CN=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC1CCN(CC1)C1=NC(=CN=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.